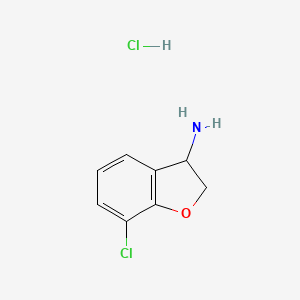
7-Chlor-2,3-dihydro-1-benzofuran-3-amin-hydrochlorid
Übersicht
Beschreibung
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Krebsforschung
Benzofuran-Derivate, einschließlich chlorierter Derivate wie 7-Chlor-2,3-dihydro-1-benzofuran-3-amin, haben in der Krebsforschung ein großes Potenzial gezeigt . Sie zeigen wachstumshemmende Wirkungen auf verschiedene Krebszelllinien, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom und Darmkrebs. Die Fähigkeit der Verbindung, das Wachstum von Krebszellen zu hemmen, macht sie zu einem wertvollen Gegenstand für die Entwicklung neuer Chemotherapeutika.
Landwirtschaft: Antibiotika
Im Agrarsektor werden Benzofuran-Verbindungen wegen ihrer antimikrobiellen Eigenschaften untersucht . Die Chlor-Gruppe in der 7-Position, wie sie in dieser Verbindung vorkommt, könnte ihre antimikrobielle Aktivität möglicherweise verstärken und sie zu einem Kandidaten für den Schutz von Nutzpflanzen vor bakteriellen und pilzlichen Krankheitserregern machen.
Umweltwissenschaften: Schadstoffminderung
Chlorierte Benzofurane können eine Rolle in den Umweltwissenschaften spielen, insbesondere in Studien zur Schadstoffminderung . Ihre Struktureigenschaften könnten in Verfahren eingesetzt werden, die darauf abzielen, Umweltverschmutzer zu reduzieren oder zu detektieren.
Biochemie: Enzyminhibition
In der Biochemie könnte die Verbindung zur Untersuchung von Enzyminteraktionen verwendet werden, da sie potenziell inhibitorisch wirkt . Das Verständnis dieser Interaktionen kann zur Entwicklung neuer Medikamente oder biochemischer Werkzeuge führen.
Pharmakologie: Arzneimittelentwicklung
Die pharmakokinetischen Eigenschaften von Benzofuran-Derivaten machen sie für die Arzneimittelentwicklung geeignet . Ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und ihre Löslichkeitsprofile sind besonders wichtig für die Herstellung wirksamer Arzneimittel.
Wirkmechanismus
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may lead to a decrease in cell proliferation.
Biochemische Analyse
Biochemical Properties
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth and differentiation. Additionally, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, this compound may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can result in adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or neurotoxicity. Studies have identified threshold doses at which the beneficial effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride are observed, as well as doses beyond which toxicity becomes apparent .
Metabolic Pathways
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is involved in various metabolic pathways within the body. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride .
Transport and Distribution
The transport and distribution of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, affecting its distribution within different cellular compartments. These factors play a critical role in determining the bioavailability and efficacy of the compound .
Subcellular Localization
The subcellular localization of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride within these compartments can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


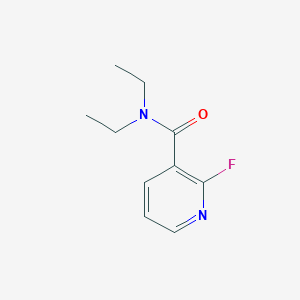
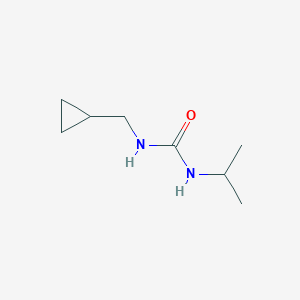
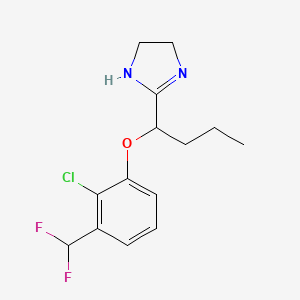

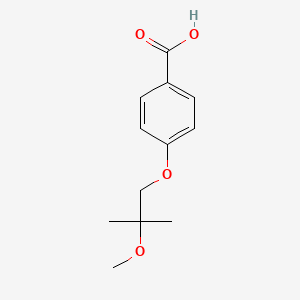

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)
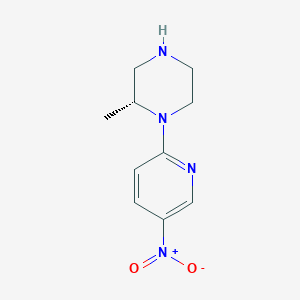
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)
![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)



